N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound featuring an indole moiety, a triazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Construction of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the indole moiety, potentially converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole-triazole-sulfonamide systems in various chemical reactions.
Biology
Biologically, the compound exhibits potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its sulfonamide group is known for antibacterial properties, while the indole and triazole rings contribute to its anticancer activity.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves multiple pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and microbial growth.
Pathways: It interferes with DNA synthesis and repair mechanisms, leading to cell death in cancer cells and bacteria.
Comparison with Similar Compounds
Similar Compounds
N-[(5-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide: Unique for its combination of indole, triazole, and sulfonamide groups.
Indole Derivatives: Known for their broad biological activities.
Triazole Derivatives: Widely used in antifungal and anticancer drugs.
Sulfonamide Derivatives: Commonly used as antibiotics.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and exhibit multiple pharmacological activities.
Properties
Molecular Formula |
C24H27N5O3S2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[[5-[2-(1-ethyl-2-methylindol-3-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C24H27N5O3S2/c1-5-28-17(2)23(19-13-9-10-14-20(19)28)21(30)16-33-24-26-25-22(27(24)3)15-29(34(4,31)32)18-11-7-6-8-12-18/h6-14H,5,15-16H2,1-4H3 |
InChI Key |
UNZUIEGJCUZFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C)CN(C4=CC=CC=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
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